molecular formula C19H21N3O3S B5542585 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide

Cat. No. B5542585
M. Wt: 371.5 g/mol
InChI Key: CZPSLZCGHDHMSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide typically involves cyclocondensation reactions. For instance, a pyrazoline compound was obtained from the reaction of 4-hydrazinylbenzenesulfonamide with chalcone under basic conditions, yielding a high product yield of 93% (Rahayu et al., 2022). This method indicates the potential for efficient synthesis routes for similar compounds.

Molecular Structure Analysis

The molecular structure of compounds in this family is often confirmed through various spectroscopic techniques, including FTIR, NMR, and HRMS. For example, the molecular structure of a synthesized pyrazoline compound was confirmed through such analyses (Rahayu et al., 2022).

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base have been explored for potential applications in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Computational Study and Spectroscopic Characterization

A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. The research includes structural characterization using various spectroscopic tools and computational methods, contributing to the understanding of the structural and electronic properties of these compounds (Murthy et al., 2018).

Antiviral and Antifungal Activities

Research into the anti-HIV and antifungal activities of novel benzensulfonamides has been conducted. This includes the preparation of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and their in vitro screening for potential therapeutic applications (Zareef et al., 2007).

Spectroscopic Analysis and Dimer Interaction Studies

Investigations on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide have been carried out using theoretical and experimental spectroscopic analyses. This study provides insights into the interaction energies and bond dynamics in dimer structures of the compound, important for understanding its molecular interactions (Karakaya et al., 2015).

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve exploring its mechanism of action in more detail . Additionally, the compound could be used in the development of new materials or drugs, given its interesting chemical structure and properties .

properties

IUPAC Name

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-19(15(2)22(21-14)16-7-5-4-6-8-16)13-20-26(23,24)18-11-9-17(25-3)10-12-18/h4-12,20H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPSLZCGHDHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide

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